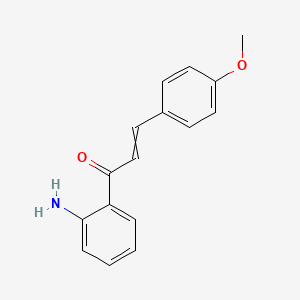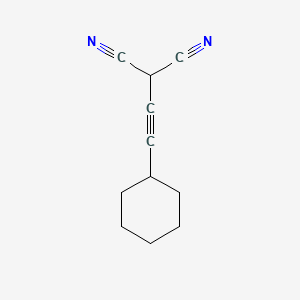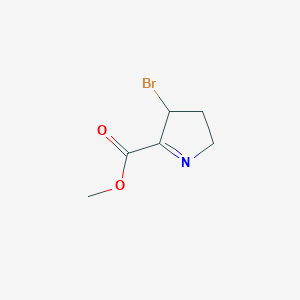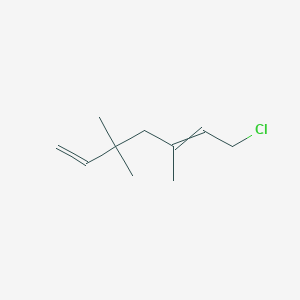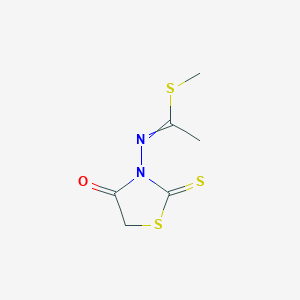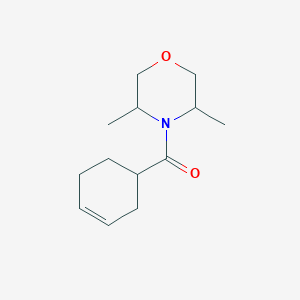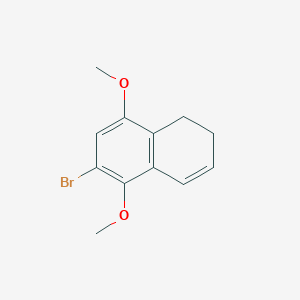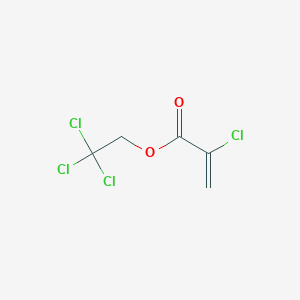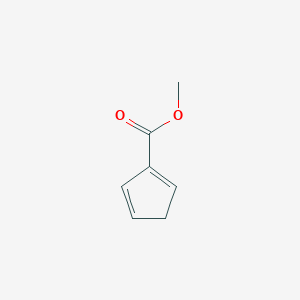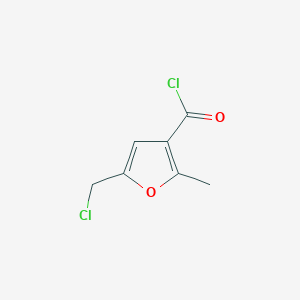
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride typically involves the chloromethylation of 2-methylfuran followed by the introduction of a carbonyl chloride group. One common method involves the use of tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol. The precursor aldehyde, 5-(chloromethyl)furfural, is treated with tert-butyl hypochlorite to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts such as zinc chloride can enhance the reaction efficiency and selectivity. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to prevent side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of biofuels, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution, while the carbonyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing effects of the substituents on the furan ring, making the compound highly reactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but lacks the carbonyl chloride group.
2,5-Diformylfuran: Contains two formyl groups instead of chloromethyl and carbonyl chloride groups.
Furan-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of chloromethyl and carbonyl chloride groups.
Uniqueness
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride is unique due to the presence of both a chloromethyl group and a carbonyl chloride group on the furan ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Propriétés
Numéro CAS |
79347-67-4 |
|---|---|
Formule moléculaire |
C7H6Cl2O2 |
Poids moléculaire |
193.02 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,3H2,1H3 |
Clé InChI |
FEBIDYOILAALRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)CCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


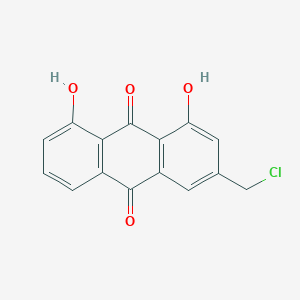
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
